molecular formula C18H18N4O6S2 B12755678 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)- CAS No. 131420-54-7

4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)-

Cat. No.: B12755678
CAS No.: 131420-54-7
M. Wt: 450.5 g/mol
InChI Key: TUJVVIPMVVCBNH-HDICACEKSA-N
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Description

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is a chemical compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with two pyridine rings and a thiazolidinone core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo acid under basic conditions.

    Attachment of Pyridine Rings: The pyridine rings are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with a pyridine derivative in the presence of a suitable base.

    Oxidation: The final step involves the oxidation of the thiazolidinone compound to introduce the tetroxide groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridine rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyridine derivatives, bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings but different core structures.

Uniqueness

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is unique due to its specific combination of a thiazolidinone core and pyridine rings, along with the presence of tetroxide groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research.

Properties

CAS No.

131420-54-7

Molecular Formula

C18H18N4O6S2

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-1,1-dioxo-2-pyridin-3-yl-3-[2-[(2R)-1,1,4-trioxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O6S2/c23-15-11-29(25,26)17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-30(27,28)18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18+

InChI Key

TUJVVIPMVVCBNH-HDICACEKSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1(=O)=O)C2=CN=CC=C2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CN=CC=C4

Canonical SMILES

C1C(=O)N(C(S1(=O)=O)C2=CN=CC=C2)CCN3C(S(=O)(=O)CC3=O)C4=CN=CC=C4

Origin of Product

United States

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